molecular formula C15H16ClN5O B7632889 N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

Cat. No. B7632889
M. Wt: 317.77 g/mol
InChI Key: VUSOHKCMSIPOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine, also known as L-163,491, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a chemical compound that has been synthesized in recent years and has shown potential for various scientific research applications.

Mechanism of Action

N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine acts as a selective antagonist of the NPY Y1 receptor, which is a G protein-coupled receptor. It binds to the receptor and blocks the binding of the endogenous ligand neuropeptide Y, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the NPY Y1 receptor by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity. It also has anxiolytic and antidepressant-like effects, as well as reducing stress-induced behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine in lab experiments is its selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that it may not be effective in all animal models of obesity or anxiety/depression, and further studies are needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine. One direction is to investigate its potential as a therapeutic agent for obesity, anxiety, and depression in humans. Another direction is to study its effects on other physiological systems and its potential for use in other diseases or disorders. Additionally, further studies are needed to determine its safety profile and potential side effects.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine involves multiple steps, including the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl bromoacetate to form the corresponding ester, which is further reacted with hydrazine hydrate to give the oxadiazole intermediate. The final product is obtained by reacting the oxadiazole intermediate with 1-(4-pyrazolyl)-2-aminopropane.

Scientific Research Applications

N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine has been used in various scientific research applications, such as in the study of the neuropeptide Y system. It has been shown to be a selective antagonist of the NPY Y1 receptor, which is involved in the regulation of appetite, energy balance, and stress response. This makes it a potential candidate for the treatment of obesity, anxiety, and depression.

properties

IUPAC Name

N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-11(9-21-8-2-7-18-21)19-14(15-17-10-22-20-15)12-3-5-13(16)6-4-12/h2-8,10-11,14,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOHKCMSIPOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NC(C2=CC=C(C=C2)Cl)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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